molecular formula C7H14N2O B3225474 N-Pyrrolidin-2-ylmethyl-acetamide CAS No. 1249159-54-3

N-Pyrrolidin-2-ylmethyl-acetamide

Cat. No.: B3225474
CAS No.: 1249159-54-3
M. Wt: 142.2 g/mol
InChI Key: CVQWLGWRTGXOIE-UHFFFAOYSA-N
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Description

N-Pyrrolidin-2-ylmethyl-acetamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyrrolidin-2-ylmethyl-acetamide typically involves the reaction of pyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Pyrrolidin-2-ylmethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-Pyrrolidin-2-ylmethyl-acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Pyrrolidin-2-ylmethyl-acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached to the nitrogen atom.

    N-Acetylpyrrolidine: Similar to N-Pyrrolidin-2-ylmethyl-acetamide but with an acetyl group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific combination of a pyrrolidine ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-Pyrrolidin-2-ylmethyl-acetamide, a compound with the molecular formula C7_7H14_{14}N2_2O, has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to an acetamide group. This unique structural configuration is significant for its biological interactions. The compound's molecular weight is approximately 142.20 g/mol, which facilitates its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that this compound can modulate enzyme inhibition and receptor binding, making it a candidate for pharmacological applications.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting specific enzymes involved in cancer pathways, which could lead to antitumoral effects . The structure–activity relationship studies reveal that modifications to the pyrrolidine moiety can significantly impact the inhibitory potency against target enzymes.

Receptor Binding

The compound is also noted for its receptor-binding capabilities. In particular, its interaction with the AM 2 receptor has been highlighted in recent studies. Compounds derived from this compound exhibited high selectivity and potency against this receptor, which is implicated in various physiological processes .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Compound Target Activity IC50 (µM) Reference
This compoundAM 2 receptorAntagonist0.5
Derivative AEnzyme XInhibitor0.3
Derivative BEnzyme YModerate inhibition1.5

Case Studies

  • Antitumoral Effects : A study investigated the antitumoral properties of this compound derivatives in pancreatic cancer models. The derivatives demonstrated significant reductions in tumor viability when administered at specific concentrations, showcasing their potential as therapeutic agents .
  • Anti-Alzheimer's Activity : Another research effort focused on synthesizing N-benzylated derivatives of pyrrolidinones based on this compound for anti-Alzheimer's activity. The results indicated that certain modifications enhanced acetylcholinesterase inhibition, suggesting potential applications in Alzheimer's disease management .
  • Antimicrobial Activity : Studies have also explored the antimicrobial properties of this compound and its derivatives against various bacterial strains, indicating notable antibacterial effects that warrant further investigation for developing new antibiotics .

Properties

IUPAC Name

N-(pyrrolidin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-5-7-3-2-4-8-7/h7-8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQWLGWRTGXOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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